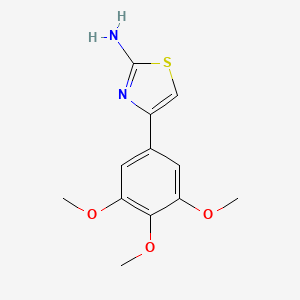

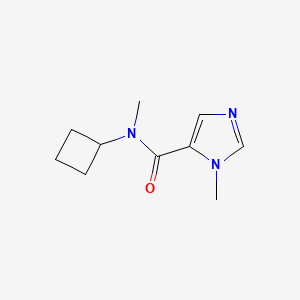

![molecular formula C14H10FN3O B2553613 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile CAS No. 1428122-89-7](/img/structure/B2553613.png)

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their anticonvulsant, antimicrobial, and various other pharmacological properties .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of different starting materials such as amino thiophenes, amidines, and aldehydes. For instance, 2,4-Diamino-thieno[2,3-d]pyrimidines can be synthesized through the condensation of 2-aminothiophene-3-carbonitrile with guanidine or by sequential addition of CS2 and NH3 . Similarly, novel Schiff bases can be synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique followed by treatment with pyrazole-4-carboxaldehyde derivatives . These methods highlight the versatility of pyrimidine synthesis, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined from single-crystal X-ray diffraction data, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes can lead to the formation of substituted dithieno[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones or dithieno[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-ones . These reactions are indicative of the reactivity of the pyrimidine ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluoro, methoxy, and carbonitrile groups can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and reactivity .

科学的研究の応用

Corrosion Inhibition

A study by Khaled et al. (2011) investigated a pyrimidine derivative's effectiveness in inhibiting copper corrosion in saline solutions. The research employed various electrochemical techniques and computer simulations to analyze the performance of this compound, demonstrating its potential in corrosion protection applications (Khaled et al., 2011).

Crystal Structure and Biological Activities

Research by Mo et al. (2007) explored the crystal structure of a related pyrimidine derivative, providing insights into its potential biological activities. The study, which utilized single-crystal X-ray diffraction, contributes to understanding the compound's chemical properties and potential applications in various scientific fields (Mo et al., 2007).

Anticancer Properties

Tiwari et al. (2016) conducted a study focusing on the synthesis of pyrimidine derivatives and evaluating their in-vitro anticancer activities. This research highlights the therapeutic potential of such compounds, including their interaction with cancer cell lines and their drug-like properties (Tiwari et al., 2016).

Antiviral and Antimicrobial Activity

A study by Mahmoud et al. (2011) explored the antiviral activity of pyrimidine derivatives against the avian influenza virus, although the results indicated no significant antiviral activity. This research contributes to the broader understanding of the potential and limitations of pyrimidine compounds in antiviral applications (Mahmoud et al., 2011).

Fluorescent pH Sensing

Yang et al. (2013) developed a heteroatom-containing organic fluorophore demonstrating the phenomenon of aggregation-induced emission (AIE). This study showcases the application of pyrimidine derivatives in developing fluorescent pH sensors, which can be used in various scientific and industrial contexts (Yang et al., 2013).

特性

IUPAC Name |

2-[2-(4-fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c1-19-13-8-10(2-4-12(13)15)3-5-14-17-7-6-11(9-16)18-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCOBMMVVCHETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=NC=CC(=N2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)